molecular formula C7H10N2O3 B1266492 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 39124-19-1

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No. B1266492
CAS RN: 39124-19-1
M. Wt: 170.17 g/mol
InChI Key: ZJAGHKBPSTXBRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" and related compounds involves complex chemical reactions, highlighting the compound's versatile reactivity. For instance, a study details the enhanced reactivity of similar spirocyclic compounds in the Castagnoli-Cushman reaction with imines, showcasing the influence of the spirocyclic structure on chemical reactivity (Rashevskii et al., 2020). Additionally, a three-step synthesis method has been developed for a derivative of this compound, demonstrating a cost-effective and high-yield approach (Pardali et al., 2021).

Molecular Structure Analysis

The molecular structure of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" has been analyzed through various techniques, including X-ray crystallography. Studies reveal distinct hydrogen bonding and geometric arrangements that contribute to the compound's stability and reactivity. For example, one study presents the crystal structure of a related spirocyclic compound, underscoring the cooperative hydrogen bonding and planar arrangements (Staško et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" are influenced significantly by its spirocyclic structure. Research indicates that these compounds participate in a wide range of chemical reactions, offering broad substrate scope and potential for synthetic applications. The enhanced reactivity of similar compounds in specific reactions highlights the structural influence on their chemical behavior (Rashevskii et al., 2020).

Physical Properties Analysis

The physical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione" derivatives, such as solubility, melting points, and crystalline structure, are pivotal for their application in various domains. Specific structural features, like the spirocyclic framework, impact these physical properties, influencing their practical use and integration into larger molecular assemblies.

Chemical Properties Analysis

The chemical properties of "8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione," including reactivity patterns, stability under different conditions, and interactions with other molecules, are central to its utility in chemical synthesis and potential applications in materials science. Its behavior in reactions, such as the Castagnoli-Cushman reaction, reflects its utility in synthesizing complex molecular architectures (Rashevskii et al., 2020).

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis and Activity : Tsukamoto et al. (1993) explored the synthesis of spirooxazolidine-2,4-dione derivatives, related to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, for their potential as cholinergic agents, highlighting their relevance in designing muscarinic agonists as antidementia drugs (Tsukamoto et al., 1993).
  • Crystal Structure Analysis : Rohlíček et al. (2010) analyzed the crystal structure of a compound closely related to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, emphasizing the importance of molecular structure in pharmaceutical applications (Rohlíček et al., 2010).

Enhanced Reactivity and Catalysis

  • Reactivity in Castagnoli-Cushman Reaction : Rashevskii et al. (2020) investigated the reactivity of 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione, demonstrating its enhanced reactivity in the Castagnoli-Cushman reaction with imines, indicating its potential in catalytic applications (Rashevskii et al., 2020).

Pharmacological Interest

  • Synthesis for Pharmacological Applications : Pardali et al. (2021) developed a cost-effective synthesis method for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, underlining its significance in the synthesis of compounds with pharmacological interest (Pardali et al., 2021).

Supramolecular Chemistry

  • Supramolecular Arrangements : Graus et al. (2010) studied the supramolecular arrangements of cyclohexane-5-spirohydantoin derivatives, including compounds similar to 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, highlighting their significance in understanding molecular interactions (Graus et al., 2010).

Novel Synthesis Techniques

  • Synthesis of Spirotetramat : Xu et al. (2020) reported the synthesis of cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in spirotetramat synthesis, showcasing a high-yield and cost-effective method (Xu et al., 2020).

Future Directions

The future directions for the research and development of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione and its derivatives are promising . For instance, one study suggested that the 8-azaspiro[4.5]decane skeleton represents a useful template for designing new muscarinic agonists as antidementia drugs . Another study suggested that [18F]8 could be a lead compound for further structural modifications to develop potential brain imaging agents for σ1 receptors .

properties

IUPAC Name

8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAGHKBPSTXBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959931
Record name 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione

CAS RN

39124-19-1
Record name 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxa-1,3-diazaspiro[4.5]deca-1,3-diene-2,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Ødegård - 2022 - duo.uio.no
Spirohydantoins are bicyclic compounds encountered in biologically active structures such as anticonvulsants and antibiotics. However, the synthesis of spirohydantoins is an …
Number of citations: 0 www.duo.uio.no
M ŞENGÜL, N KARATAŞ, ZOR Melek… - … University Journal of …, 2020 - dergipark.org.tr
In this study, the antioxidant properties, chemical compound profiles and some physical properties of fruit, pulp, pure pestil and hazelnut added pestil of plum (Prunus salicina) were …
Number of citations: 2 dergipark.org.tr
M Şengül, N Karataş, M Zor… - … University Journal of …, 2020 - search.ebscohost.com
In this study, the chemical compound profiles, antioxidant properties and some physicochemical properties of pulp, pure pestil and hazelnut added pestil of plum (Prunus salicina) were …
Number of citations: 2 search.ebscohost.com
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp
H Prevet - 2016 - theses.hal.science
La découverte d’un candidat médicament repose sur l’identification de hits, présentant des propriétés physico-chimiques adéquates pour leur optimisation. Le criblage à haut débit et l’…
Number of citations: 5 theses.hal.science

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